ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate
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Overview
Description
. This compound is characterized by its unique chemical structure, which includes a quinazolinone core and a carbamate functional group.
Preparation Methods
The synthesis of ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate can be achieved through various synthetic routes. One common method involves the reaction of a quinazolinone derivative with an appropriate carbamoylating agent under controlled conditions . Industrial production methods often utilize efficient and scalable processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific quinazolinone core and carbamate functional group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-20-14(19)16-17-12(9(2)3)15-11-8-6-5-7-10(11)13(17)18/h5-9H,4H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZPVFPCNXMXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C(=O)C2=CC=CC=C2N=C1C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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